Introduction: The Strategic Importance of 2-Methoxyacetophenone in Synthesis
Introduction: The Strategic Importance of 2-Methoxyacetophenone in Synthesis
An In-depth Technical Guide to the Characterization of 2-Methoxyacetophenone (CAS 579-74-8)
For Researchers, Scientists, and Drug Development Professionals
2-Methoxyacetophenone, identified by CAS number 579-74-8, is an aromatic ketone that has emerged as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1] Its molecular architecture, featuring an acetophenone core with an ortho-methoxy substituent, presents a unique combination of reactive sites that are highly valuable for medicinal chemists.[1] This compound serves as a versatile building block for the construction of more complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules.[1] Its utility is prominently highlighted in the development of chalcones, which are precursors to compounds with potential anti-proliferative, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of the essential characterization data and methodologies for 2-methoxyacetophenone, ensuring its effective and reliable use in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. These parameters not only confirm the identity and purity of the material but also inform decisions regarding reaction conditions, solvent selection, and purification strategies.
Core Physicochemical Properties
2-Methoxyacetophenone is typically a colorless to pale yellow clear liquid with a characteristic sweet, floral, and anisic odor.[4][5][6] Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 579-74-8 | [4] |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4][7] |
| Appearance | Colorless to pale yellow clear liquid | [5][6] |
| Boiling Point | 245-248 °C at 760 mmHg; 131 °C at 18 mmHg | [4][8] |
| Density | ~1.09 g/mL at 25 °C | [5][8] |
| Refractive Index (n20/D) | ~1.5393 | [5][8] |
| Solubility | Soluble in ethanol, methanol, isopropanol; practically insoluble in water | [4] |
| LogP | 1.82 | [7][9] |
Spectroscopic Fingerprinting for Unambiguous Identification
Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.
Caption: General workflow for synthesizing 2-methoxyacetophenone.
Protocol: Synthesis of 2-Methoxyacetophenone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) and a dry solvent like dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride to the cooled, stirring suspension.
-
Anisole Addition: Add anisole dropwise to the reaction mixture, maintaining the low temperature. The reaction is exothermic. [10]4. Reaction: After addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure completion.
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex. [10]6. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product, a mixture of ortho and para isomers, is then purified, typically by fractional distillation under reduced pressure or column chromatography, to isolate the desired 2-methoxyacetophenone.
An alternative synthesis involves the methylation of 2'-hydroxyacetophenone using a methylating agent like dimethyl sulfate in the presence of a base. [5][11]
Analytical Characterization and Quality Control
Ensuring the purity and identity of synthesized 2-methoxyacetophenone is paramount before its use in subsequent reactions, especially in a drug development context.
Caption: Logical workflow for the quality control of 2-methoxyacetophenone.
Protocol: HPLC Purity Determination A reverse-phase HPLC method can be employed for purity analysis.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. [12]For MS compatibility, a modifier like formic acid can be used instead of phosphoric acid. [12]3. Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a known concentration of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. This method can also resolve and quantify the 4-methoxyacetophenone isomer.
Applications in Drug Development and Organic Synthesis
The true value of 2-methoxyacetophenone lies in its role as a versatile synthon. The methoxy and acetyl groups provide handles for a wide array of chemical transformations.
-
Chalcone Synthesis: It is frequently used as a starting material in Claisen-Schmidt condensation reactions with various benzaldehydes to produce chalcones (1,3-diaryl-2-propen-1-ones). [1][3]These chalcones are scaffolds for synthesizing flavonoids and other heterocyclic systems with demonstrated anticancer and anti-inflammatory activities. [1][13]* Heterocycle Formation: The ketone functionality can be transformed into other groups, enabling the construction of pyrazoles, isoxazoles, and other heterocycles that are common motifs in medicinal chemistry.
-
Enzyme Inhibition: Derivatives of methoxyacetophenone have been investigated as potential enzyme inhibitors, such as urease inhibitors, which are relevant in treating infections caused by bacteria like Helicobacter pylori. [14]
Safety and Handling
According to aggregated GHS information, 2-methoxyacetophenone is harmful if swallowed and causes serious eye irritation. [7]* Personal Protective Equipment (PPE): Wear suitable gloves and eye/face protection. [6]* Handling: Avoid ingestion and contact with eyes. Use in a well-ventilated area or fume hood.
-
Storage: Store in a cool, dry place away from light, with the container tightly closed. [2]
Conclusion
2-Methoxyacetophenone (CAS 579-74-8) is a well-characterized and highly valuable chemical intermediate. Its straightforward synthesis and the presence of versatile functional groups make it an indispensable tool for researchers in organic synthesis and drug discovery. A comprehensive characterization using a suite of analytical techniques—NMR, IR, and MS, coupled with chromatographic purity assessment—is essential to validate its quality and ensure the success of subsequent synthetic endeavors. This guide provides the foundational data and protocols to empower scientists to utilize this important building block with confidence and precision.
References
-
2-Methoxyacetophenone (CAS 579-74-8): Odor profile, Properties, & IFRA compliance. (n.d.). Good Scents Company. Retrieved January 6, 2026, from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). University of Toronto Scarborough. Retrieved January 6, 2026, from [Link]
-
The Role of 2'-Methoxyacetophenone (CAS 579-74-8) in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
-
ortho-acetanisole 2-methoxyacetophenone. (n.d.). The Good Scents Company. Retrieved January 6, 2026, from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved January 6, 2026, from [Link]
-
Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. Retrieved January 6, 2026, from [Link]
-
Friedel-Crafts reaction of anisole? (2017, April 8). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]
-
Mass spectra of 2‐methoxyacetophenone (5, m/z 150) at different reactor... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
On Friedel-Crafts acetylation, anisole yields. (n.d.). Vedantu. Retrieved January 6, 2026, from [Link]
-
2'-Hydroxy-4'-methoxyacetophenone. (2018, February 16). SIELC Technologies. Retrieved January 6, 2026, from [Link]
-
2'-Methoxyacetophenone | C9H10O2 | CID 68481. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
CAS No : 579-74-8 | Product Name : 2'-Methoxyacetophenone. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
-
2'-Hydroxy-4'-methoxyacetophenone. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
-
2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (n.d.). Sciforum. Retrieved January 6, 2026, from [Link]
- Production of 2-hydroxy-4-methoxyacetophenone. (n.d.). Google Patents.
-
2-Methoxyacetophenone. (n.d.). ChemSynthesis. Retrieved January 6, 2026, from [Link]
-
ortho-Methoxyacetophenone. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]
-
2'-Methoxyacetophenone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
-
Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone. (2023, May 17). YouTube. Retrieved January 6, 2026, from [Link]
-
2'-Methoxyacetophenone - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021, November 5). MDPI. Retrieved January 6, 2026, from [Link]
-
Acetophenone, ω-methoxy. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
-
Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2'-Methoxyacetophenone | 579-74-8 | FM71392 | Biosynth [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scent.vn [scent.vn]
- 5. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 6. ortho-acetanisole, 579-74-8 [thegoodscentscompany.com]
- 7. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]
- 9. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 12. 2’-Hydroxy-4’-methoxyacetophenone | SIELC Technologies [sielc.com]
- 13. sciforum.net [sciforum.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
